molecular formula C17H19NO5 B5103576 1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene

1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No.: B5103576
M. Wt: 317.34 g/mol
InChI Key: PAZIZTSIYRBOQO-UHFFFAOYSA-N
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Description

1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a propoxy linkage attached to a benzene ring

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For a pharmaceutical compound, this would refer to its biological activity. For a chemical reagent, it would refer to its reactivity and the types of chemical reactions it can participate in .

Safety and Hazards

This would involve assessing the compound’s toxicity, flammability, and other hazards. This information is typically summarized in a material safety data sheet (MSDS) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (for example, in medicine or materials science), and ways to improve its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Nitration: The nitration of phenol to produce 4-nitrophenol.

    Etherification: The reaction of 4-nitrophenol with 3-chloropropanol to form 3-(4-nitrophenoxy)propanol.

    Alkylation: The alkylation of 3-(4-nitrophenoxy)propanol with 1-bromo-3-ethoxybenzene under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Reduction: 1-ethoxy-3-[3-(4-aminophenoxy)propoxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-3-[3-(4-aminophenoxy)propoxy]benzene: Similar structure but with an amino group instead of a nitro group.

    1-ethoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of a nitro group.

Properties

IUPAC Name

1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-21-16-5-3-6-17(13-16)23-12-4-11-22-15-9-7-14(8-10-15)18(19)20/h3,5-10,13H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZIZTSIYRBOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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